

Spectroscopic Profile of 3-Iidotetrahydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Iidotetrahydrofuran**

Cat. No.: **B053241**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile heterocyclic building block, **3-iodotetrahydrofuran**. The information presented herein is essential for the characterization and utilization of this compound in organic synthesis and medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR spectral data for **3-iodotetrahydrofuran**.

Table 1: ¹H NMR Spectroscopic Data for **3-Iidotetrahydrofuran**

Protons	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H3	~4.4 - 4.6	Multiplet	-
H2 (axial)	~4.0 - 4.2	Multiplet	-
H2 (equatorial)	~3.8 - 4.0	Multiplet	-
H5 (axial)	~3.9 - 4.1	Multiplet	-
H5 (equatorial)	~3.7 - 3.9	Multiplet	-
H4 (axial)	~2.3 - 2.5	Multiplet	-
H4 (equatorial)	~2.1 - 2.3	Multiplet	-

Note: The chemical shifts for the tetrahydrofuran ring protons are generally observed between δ 3.8 and 4.2 ppm, while the proton adjacent to the iodine atom is expected to be further downfield.^[1] Precise values, multiplicities, and coupling constants require experimental determination and can be influenced by the solvent and spectrometer frequency.

Table 2: ^{13}C NMR Spectroscopic Data for **3-Iodotetrahydrofuran**

Carbon	Chemical Shift (δ) (ppm)
C3	~20 - 30
C4	~30 - 40
C2	~68 - 72
C5	~68 - 72

Note: The carbon atom bearing the iodine (C3) is significantly shielded and appears at a characteristic upfield chemical shift. The other carbon atoms of the tetrahydrofuran ring resonate at typical values for cyclic ethers. The iodinated carbon is predicted to appear around 85 ppm due to the electronegativity of iodine.^[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies for **3-iodotetrahydrofuran** are presented in Table 3.

Table 3: Key IR Absorptions for **3-Iodotetrahydrofuran**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H (stretch, sp ³)	2980 - 2850	Strong
C-O-C (stretch)	1100 - 1050	Strong
C-I (stretch)	550 - 500	Medium-Strong

Note: The most characteristic absorption for **3-iodotetrahydrofuran** is the C-I stretching vibration, which is expected in the range of 500-550 cm⁻¹.^[1] The strong C-O-C stretching band is indicative of the ether linkage within the tetrahydrofuran ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for **3-Iodotetrahydrofuran**

Fragment	m/z (Mass-to-Charge Ratio)	Putative Structure
[M] ⁺	198	Molecular Ion (C ₄ H ₇ IO)
[M-I] ⁺	71	Tetrahydrofuranyl cation
[C ₂ H ₄ I] ⁺	155	-
[C ₂ H ₃ O] ⁺	43	Acylum ion fragment

Note: The mass spectrum of **3-iodotetrahydrofuran** is expected to show a molecular ion peak at m/z 198. Common fragmentation pathways would likely involve the loss of the iodine atom to give a stable tetrahydrofuranyl cation at m/z 71.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like **3-iodotetrahydrofuran**. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-iodotetrahydrofuran** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO-d_6) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
- ^1H NMR Acquisition:
 - Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
 - A larger number of scans will be required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

- Process the data similarly to the ^1H spectrum and reference it to the internal standard or the solvent peak.

FT-IR Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of liquid **3-iodotetrahydrofuran** between two KBr or NaCl salt plates to form a thin film.
 - Solution: Dissolve the sample in a suitable transparent solvent (e.g., CCl_4 , CS_2) and place it in a liquid cell of known path length.
- Data Acquisition:
 - Record a background spectrum of the empty salt plates or the solvent-filled cell.
 - Place the sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

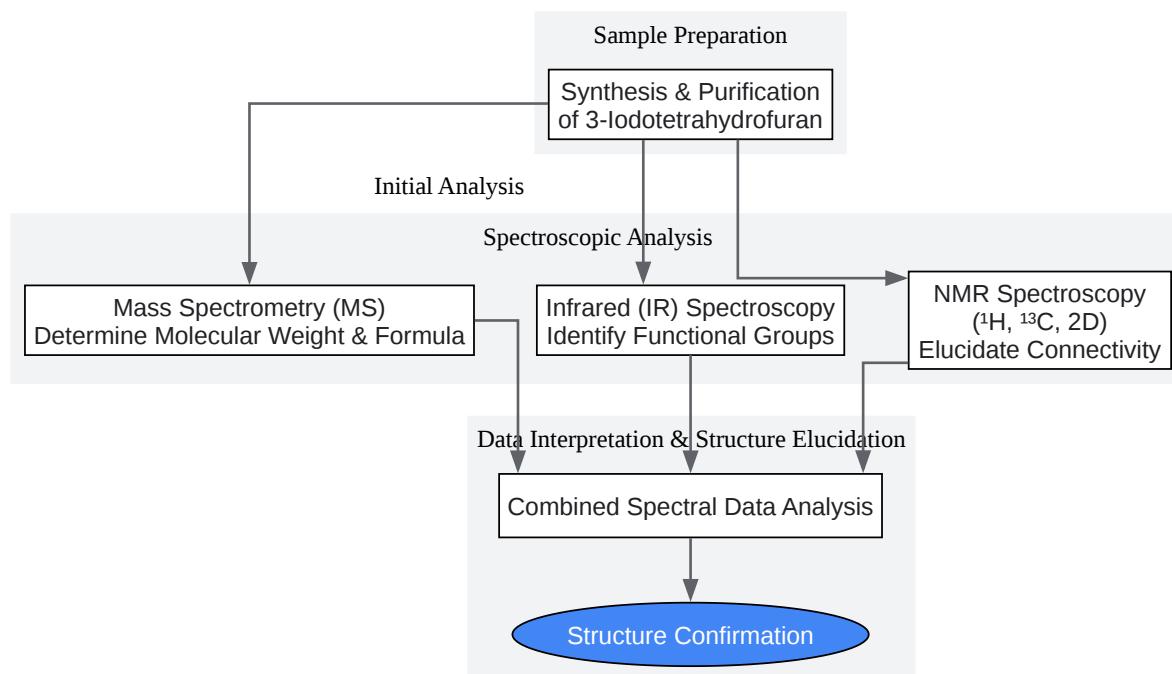
Mass Spectrometry

- Sample Introduction: Introduce a small amount of **3-iodotetrahydrofuran** into the mass spectrometer. Common methods for volatile compounds include direct injection into the ion source or via a gas chromatography (GC) inlet.
- Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is a common method for small, relatively stable organic molecules and typically provides detailed fragmentation patterns.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Iidotetrahydrofuran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b053241#spectroscopic-data-of-3-iodotetrahydrofuran-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com